Absence of Verifiable Head‑to‑Head Biological Data Against Defined Comparators
A systematic search of PubMed, ChEMBL, PubChem, ChemSpider, and Google Patents failed to retrieve any primary research article, patent bioassay result, or curated database entry that reports a quantitative IC50, Ki, EC50, % inhibition, selectivity index, or in‑vivo pharmacokinetic parameter for N-(3-chlorophenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide. Vendor‑hosted pages (benchchem, evitachem) cite IC50 = 5 µM against thymidine phosphorylase and cytotoxicity of 10 µM in oral squamous cell lines, but these values are uncorroborated by traceable published studies and originate from sources excluded under the present curation rules [1]. Without authenticated comparator data, no quantitative differential claim can be substantiated.
| Evidence Dimension | Biological activity (IC50 / cytotoxicity / target engagement) |
|---|---|
| Target Compound Data | Unverified vendor claims: IC50 = 5 µM (thymidine phosphorylase); cytotoxicity = 10 µM (oral squamous cell lines) |
| Comparator Or Baseline | No authenticated comparator data available in permissible sources |
| Quantified Difference | Not calculable |
| Conditions | Thymidine phosphorylase enzyme inhibition assay; human oral squamous cell line proliferation assay (both unverifiable) |
Why This Matters
Procurement decisions predicated on unverified single‑source data carry significant experimental risk; baseline benchmarking against in‑class analogs cannot be performed.
- [1] Search conducted across PubMed (NCBI), PubChem, ChEMBL, ChemSpider, Google Patents, and Crossref. No peer‑reviewed record for CAS 888440-43-5 identified as of 2026‑04‑30. View Source
